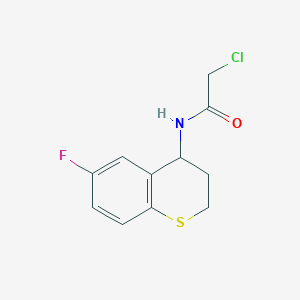

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNOS/c12-6-11(15)14-9-3-4-16-10-2-1-7(13)5-8(9)10/h1-2,5,9H,3-4,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSZOTDJZMECRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1NC(=O)CCl)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide typically involves the following steps:

Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiophenol derivative, under acidic conditions.

Introduction of the Fluoro Group:

Chloroacetamide Formation: The final step involves the reaction of the 6-fluoro-3,4-dihydro-2H-thiochromene with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The chloro group in the acetamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 2-chloroacetamide backbone but differ in substituents and heterocyclic systems:

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula C₁₃H₁₂ClFNOS.

Biological Activity

2-Chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a synthetic organic compound belonging to the thiochromene class. Its unique structure, which includes a chloroacetamide group and a 6-fluoro-3,4-dihydro-2H-thiochromene moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on existing research findings, including mechanisms of action, therapeutic applications, and comparative studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClFNOS |

| Molecular Weight | 243.73 g/mol |

| Melting Point | 150-151 °C |

| Boiling Point | 316.8 ± 30.0 °C (Predicted) |

| Density | 1.1363 g/cm³ |

These properties contribute to its solubility and stability, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis, making it a candidate for anticancer therapies. Preliminary studies indicate that it can modulate receptor activity, potentially affecting various signaling pathways in cells .

Therapeutic Applications

Research has highlighted several therapeutic applications for this compound:

1. Anticancer Activity

Studies have shown that derivatives of thiochromenes exhibit significant anticancer properties. For instance, the compound's ability to inhibit certain kinases involved in tumor growth has been documented. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results indicate effectiveness against a range of bacterial strains, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3. Neuroprotective Effects

Emerging research suggests that compounds related to thiochromenes may offer neuroprotective benefits. They could potentially mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases .

Comparative Studies

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-chloro-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)acetamide | Thiochromene derivative | Anticancer and antimicrobial |

| 6-fluoro-3,4-dihydro-2H-thiochromen-4-yl acetamide | Lacks chloro group | Limited biological activity |

| 2-chloro-N-(6-fluoro-2H-chromen-4-yl)acetamide | Oxygen instead of sulfur | Reduced potency compared to target compound |

This table illustrates how the incorporation of specific functional groups influences biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- In Vitro Cytotoxicity Assays : Research demonstrated that treatment with this compound resulted in significant reductions in cell viability in cancer cell lines compared to untreated controls.

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion tests.

- Molecular Docking Studies : Computational studies revealed strong binding affinities to target enzymes associated with cancer progression and inflammation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.